![molecular formula C17H22N2O4 B6348821 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-40-5](/img/structure/B6348821.png)
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a heterocyclic compound with a complex structure. It is primarily used in research settings and is known for its unique chemical properties. The compound has a molecular formula of C18H23NO4 and a molecular weight of 317.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid involves multiple steps, typically starting with the preparation of the core spirocyclic structureCommon reagents used in these reactions include methylating agents, benzoyl chloride, and catalysts such as palladium or platinum compounds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
The compound features a spiro structure, which is notable for its potential biological activity. The presence of both an oxa and diaza moiety enhances its chemical reactivity and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with spiro structures can exhibit anticancer properties. For instance, derivatives of similar diazaspiro compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Antimicrobial Properties : Studies suggest that this class of compounds may possess antimicrobial activity. The structural characteristics that allow for interaction with bacterial membranes could lead to the development of new antibiotics, particularly against resistant strains .
Drug Design and Development
Lead Compound in Drug Discovery : The unique structure of 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid makes it a candidate for lead optimization in drug discovery programs targeting neurological disorders and other diseases where spiro compounds have shown promise .
Pharmacophore Modeling : Computational studies have utilized this compound to develop pharmacophore models that predict interactions with specific biological targets, aiding in the design of more effective drugs with reduced side effects .
Material Science
Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as biodegradability or controlled release of active agents .
Nanotechnology Applications : Its unique structure can be leveraged in the synthesis of nanoparticles for drug delivery systems, where controlled release and targeted delivery are critical for therapeutic efficacy .
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential use in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds share a similar spirocyclic structure and are studied for their biological activity.
Other Spirocyclic Compounds:
Uniqueness
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for studying the effects of these structural features on chemical reactivity and biological activity .
Biological Activity
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a compound with a complex spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H22N2O4
- Molecular Weight: 318.37 g/mol
- CAS Number: 1326808-40-5
Property | Value |
---|---|
Molecular Formula | C17H22N2O4 |
Molecular Weight | 318.37 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. A study demonstrated that derivatives of diazaspiro compounds can inhibit tumor growth in vitro and in vivo models by disrupting cellular signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it may modulate inflammatory cytokine production and reduce the activation of NF-kB pathways, which are crucial in the inflammatory response . This property could be beneficial for treating chronic inflammatory diseases.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:
- Inhibition of Enzymatic Activity: Similar compounds have been observed to inhibit key enzymes involved in metabolic pathways that are often dysregulated in cancer.
- Modulation of Cell Cycle: The compound may interfere with cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.
- Antioxidant Activity: Some studies suggest that spirocyclic compounds possess antioxidant properties that can mitigate oxidative stress in cells.
Case Studies
A series of case studies have highlighted the efficacy of spirocyclic compounds in various disease models:
- Cystinuria Model: A related compound demonstrated significant efficacy in preventing kidney stone formation by inhibiting l-cystine crystallization in a knockout mouse model . This suggests potential applications for this compound in urological conditions.
- Cancer Cell Lines: In vitro studies using human cancer cell lines showed that treatment with spirocyclic derivatives led to a decrease in cell viability and increased apoptosis rates compared to control groups .
Properties
IUPAC Name |
8-methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-4-3-5-13(10-12)15(20)19-14(16(21)22)11-23-17(19)6-8-18(2)9-7-17/h3-5,10,14H,6-9,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAXRQCXBVAQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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